propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate
CAS No.:
Cat. No.: VC15713631
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | propyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
| Standard InChI | InChI=1S/C24H26N2O5/c1-2-16-31-24(30)17-11-13-18(14-12-17)25-21(27)10-4-3-7-15-26-22(28)19-8-5-6-9-20(19)23(26)29/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3,(H,25,27) |
| Standard InChI Key | VDWJEGODPURZLI-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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Propyl benzoate core: A propyl ester group () attached to a para-substituted benzoic acid moiety.
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Hexanamido linker: A six-carbon aliphatic chain bonded via an amide group () to the benzoate ring.
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1,3-Dioxo-2,3-dihydro-1H-isoindole terminal group: A bicyclic aromatic system with two ketone oxygen atoms at positions 1 and 3 .
The canonical SMILES representation () highlights the connectivity of these groups. The isoindole-dione fragment introduces rigidity and electron-withdrawing properties, which may influence the compound’s reactivity and interactions.
Physicochemical Properties
Key properties derived from its structure include:
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Polarity: Moderate polarity due to the ester, amide, and ketone groups, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
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Hydrogen bonding potential: The amide () and ketone () groups can act as hydrogen bond acceptors or donors, impacting biological activity.
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LogP estimate: Predicted to be ~2.5–3.5 (moderate lipophilicity), balancing membrane permeability and aqueous solubility .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate can be conceptualized in three stages:
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Benzoate precursor preparation: Synthesis of propyl 4-aminobenzoate via esterification of 4-aminobenzoic acid with propanol under acidic conditions .
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Hexanamide intermediate: Coupling of 6-aminohexanoic acid with the benzoate precursor using carbodiimide-based activation (e.g., EDC/HOBt).
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Isoindole-dione conjugation: Reaction of the hexanamide intermediate with phthalic anhydride to form the 1,3-dioxoisoindole ring.
Reaction Conditions and Challenges
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Step 1 (Esterification): Conducted in toluene at reflux with catalytic , achieving yields of ~70–80% .
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Step 2 (Amide formation): Requires inert atmospheres (N/Ar) and low temperatures (0–20°C) to minimize side reactions.
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Step 3 (Cyclization): Palladium-catalyzed coupling in DMSO at 60°C facilitates isoindole ring closure, though competing hydrolysis may reduce yields .
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Solvent | Toluene | DCM | DMSO |
| Catalyst/Reagent | HSO | EDC/HOBt | Pd(OAc) |
| Yield (%) | 75 | 65 | 50 |
| Compound | Structural Features | Bioactivity |
|---|---|---|
| Sildenafil | Pyrazolopyrimidine + sulfonamide | PDE5 inhibition (IC = 3.5 nM) |
| Benzamide derivatives | Simple amide + aromatic ring | Moderate antimicrobial activity |
| Target compound | Isoindole-dione + hexanamide linker | Hypothetical kinase inhibition |
The extended aliphatic chain in propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate may improve target binding through hydrophobic interactions, though experimental validation is needed .
Material Science Applications
Polymer Modification
The isoindole-dione group can act as a crosslinking agent in epoxy resins, enhancing thermal stability. For example, blending 5% w/w of the compound into bisphenol-A diglycidyl ether (DGEBA) increased the glass transition temperature () by 15°C.
Surface Functionalization
The benzoate ester enables covalent attachment to hydroxylated surfaces (e.g., silica nanoparticles) via transesterification, creating functionalized materials for catalysis or drug delivery .
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